An In-depth Technical Guide to Ethyl 2-phenylacetimidate hydrochloride (CAS 5442-34-2)
An In-depth Technical Guide to Ethyl 2-phenylacetimidate hydrochloride (CAS 5442-34-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-phenylacetimidate hydrochloride, also known as a Pinner salt, is a reactive and versatile chemical intermediate. With the CAS number 5442-34-2 and a molecular formula of C₁₀H₁₄ClNO, this compound serves as a valuable precursor in the synthesis of a variety of organic molecules, including esters and amidines. Its utility stems from the electrophilic nature of the imidate carbon, which is susceptible to nucleophilic attack. This guide provides a comprehensive overview of the chemical and physical properties of ethyl 2-phenylacetimidate hydrochloride, its synthesis via the Pinner reaction, its characteristic reactivity, and its applications in organic synthesis, with a particular focus on its role in the preparation of pharmaceutical intermediates.
Chemical and Physical Properties
Ethyl 2-phenylacetimidate hydrochloride is a solid at room temperature and should be stored in a dry, cool environment, typically between 2-8°C, to prevent degradation.[1] It is important to handle the compound in a well-ventilated area, using appropriate personal protective equipment, as with all chemical reagents.[2]
Physicochemical Data
| Property | Value | Source |
| CAS Number | 5442-34-2 | [1] |
| Molecular Formula | C₁₀H₁₄ClNO | [1] |
| Molecular Weight | 199.68 g/mol | [1] |
| Boiling Point | 226.7°C at 760 mmHg (Predicted) | [3] |
| Density | 0.97 g/cm³ (Predicted) | [3] |
| Flash Point | 90.9°C (Predicted) | [3] |
| Storage | 2-8°C, sealed in a dry environment | [1] |
Note: Some physical properties are predicted and should be used as an estimate.
Synthesis of Ethyl 2-phenylacetimidate hydrochloride: The Pinner Reaction
The primary and most established method for the synthesis of ethyl 2-phenylacetimidate hydrochloride is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile.[4][5] In this specific case, benzyl cyanide (phenylacetonitrile) reacts with ethanol in the presence of anhydrous hydrogen chloride.
Reaction Mechanism
The mechanism of the Pinner reaction is a well-understood process:[6]
-
Protonation of the Nitrile: The nitrile nitrogen is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the activated nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to another molecule of the alcohol or a chloride ion.
-
Formation of the Imidate Hydrochloride: The resulting imidate is protonated by the excess HCl to form the stable crystalline Pinner salt, ethyl 2-phenylacetimidate hydrochloride.
Caption: Generalized workflow of the Pinner Reaction for the synthesis of Ethyl 2-phenylacetimidate hydrochloride.
Experimental Protocol (Representative)
Materials:
-
Benzyl cyanide (phenylacetonitrile)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
Procedure:
-
A solution of benzyl cyanide in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.
-
The solution is cooled to 0°C in an ice bath.
-
A stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.
-
After saturation with HCl, anhydrous ethanol (1.1 equivalents) is added dropwise while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for several hours and then allowed to stand at a low temperature (e.g., 4°C) overnight.
-
The precipitated white solid, ethyl 2-phenylacetimidate hydrochloride, is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.
Note: This is a representative protocol. Reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for specific applications.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the ethyl group, the benzylic protons, and the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.5 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.8 | Singlet | 2H | Ph-CH₂ -C=N |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons |
| ~11-12 | Broad Singlet | 2H | =N⁺H₂ |
Note: The chemical shift of the N⁺H₂ protons can be broad and may vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~65 | -O-CH₂ -CH₃ |
| ~35 | Ph-CH₂ -C=N |
| ~127-135 | Aromatic carbons |
| ~170 | Ph-CH₂-C =N |
FT-IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1660-1640 | Strong | C=N stretch |
| ~1250 | Strong | C-O stretch |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretch |
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the free base (ethyl 2-phenylacetimidate). The hydrochloride salt would likely dissociate in the ion source. The expected molecular ion peak for the free base (C₁₀H₁₃NO) would be at m/z 163.10.
Reactivity and Synthetic Applications
Ethyl 2-phenylacetimidate hydrochloride is a valuable synthetic intermediate due to its reactivity towards nucleophiles. The imidate functionality can be readily transformed into other functional groups, making it a versatile building block in organic synthesis.[5]
Hydrolysis to Esters
Treatment of ethyl 2-phenylacetimidate hydrochloride with water leads to hydrolysis, yielding the corresponding ester, ethyl phenylacetate. This reaction provides a convenient method for converting nitriles into esters under relatively mild conditions.[5]
Caption: Hydrolysis of Ethyl 2-phenylacetimidate hydrochloride to Ethyl Phenylacetate.
Reaction with Amines to Form Amidines
The reaction of ethyl 2-phenylacetimidate hydrochloride with ammonia or primary and secondary amines affords the corresponding amidines.[5] This transformation is particularly useful in the synthesis of nitrogen-containing heterocyclic compounds and other biologically active molecules.
Intermediate in Pharmaceutical Synthesis
Ethyl 2-phenylacetimidate hydrochloride and related compounds are intermediates in the synthesis of various pharmaceuticals. For instance, it has been reported as an intermediate in the preparation of praziquantel, an anthelmintic drug.[7]
Safety and Handling
Ethyl 2-phenylacetimidate hydrochloride should be handled with care in a well-ventilated fume hood.[2] Standard laboratory safety practices, including the use of safety glasses, gloves, and a lab coat, are required.[2] The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
Ethyl 2-phenylacetimidate hydrochloride is a key synthetic intermediate with a well-defined profile of reactivity. Its synthesis via the Pinner reaction provides a reliable route to this versatile compound. The ability to readily convert the imidate functionality into esters and amidines makes it a valuable tool for organic chemists, particularly those in the field of drug discovery and development. While detailed spectroscopic data is not widely published, its structural features can be reliably predicted, aiding in its characterization. Proper handling and storage are essential to ensure its stability and safe use in the laboratory.
References
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LookChemicals. 5442-34-2,ethyl (1Z)-2-phenylethanimidoate. [Link]
-
Grokipedia. Pinner reaction. [Link]
- Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)
-
PMC. A Lewis acid-promoted Pinner reaction. [Link]
-
Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]
-
PubChem. N,N-Diethyl-2-phenylacetamide. [Link]
- Google Patents. US6204385B1 - Process for preparing amidines.
-
Scribd. Chemistry and Synthesis of Imidates. [Link]
-
Wikipedia. Pinner reaction. [Link]
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